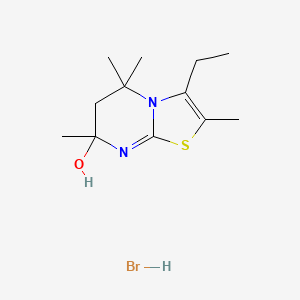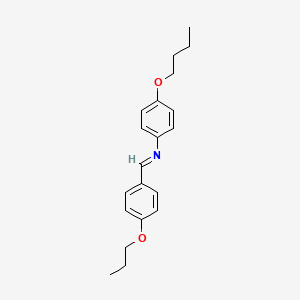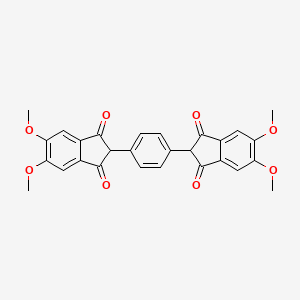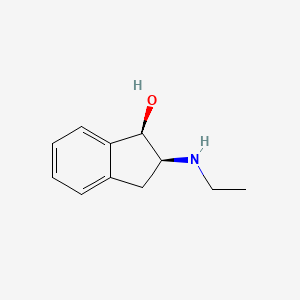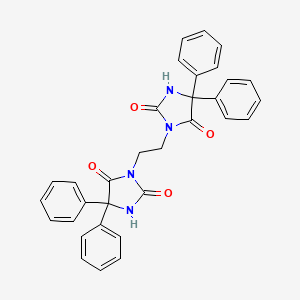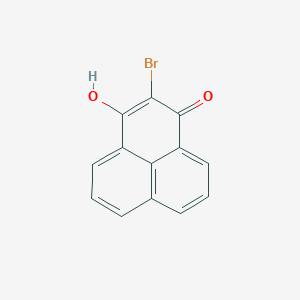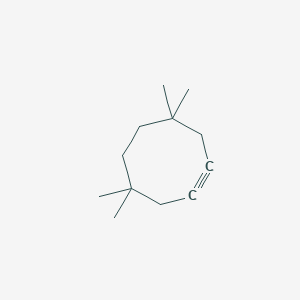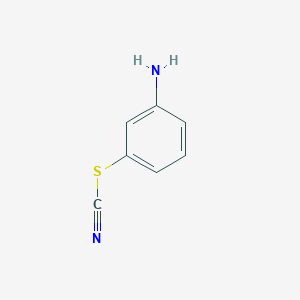
3-Aminophenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminophenyl thiocyanate is an organic compound that belongs to the class of aromatic amines and thiocyanates. It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further substituted with a thiocyanate group (-SCN). This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminophenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with thiophosgene, followed by the addition of ammonia to form the desired thiocyanate compound. Another method includes the reaction of 3-aminophenol with potassium thiocyanate in the presence of a suitable catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Aminophenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted phenyl compounds .
Scientific Research Applications
3-Aminophenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-aminophenyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Aminophenyl thiocyanate: Similar structure but with the amino group in the para position, leading to different reactivity and properties.
2-Aminophenyl thiocyanate: The amino group is in the ortho position, affecting its chemical behavior.
Properties
CAS No. |
23905-49-9 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
(3-aminophenyl) thiocyanate |
InChI |
InChI=1S/C7H6N2S/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,9H2 |
InChI Key |
PIBQJMSKWFVPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
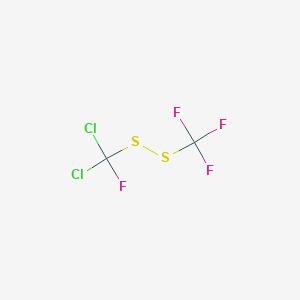

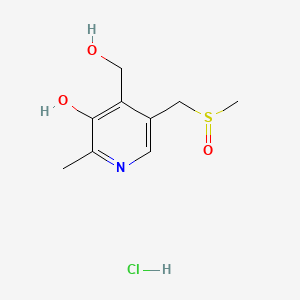
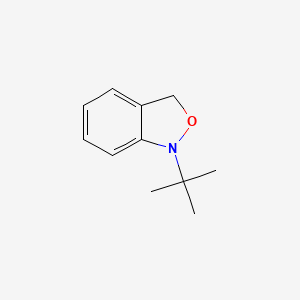
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
